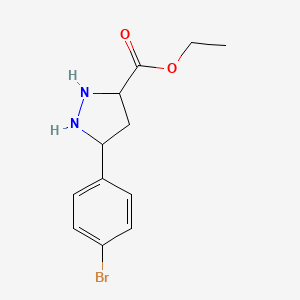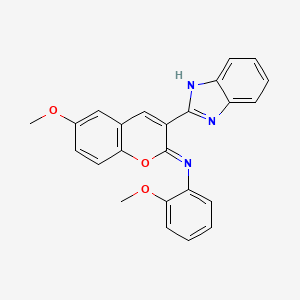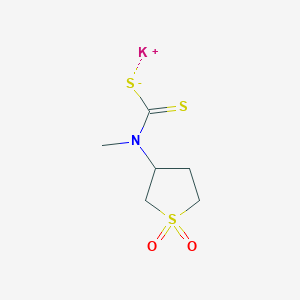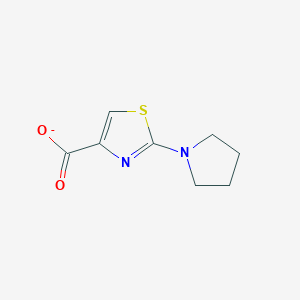
(2-Methyl-1,3-dioxolan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of ethyl acetate with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through distillation or recrystallization to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)acetate involves its interaction with olfactory receptors in the nasal cavity, which triggers a sensory response leading to the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, ultimately resulting in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A closely related compound with similar properties and applications.
2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound used in the fragrance industry.
Uniqueness
(2-Methyl-1,3-dioxolan-2-yl)acetate stands out due to its unique combination of a pleasant fruity aroma and its versatility in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H9O4- |
|---|---|
Molekulargewicht |
145.13 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
FTKBXLIEUSEMPP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCCO1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12346941.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt](/img/structure/B12346961.png)

![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)

![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![6H,7H-thieno[2,3-c]pyridine-7-thione](/img/structure/B12346993.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)


